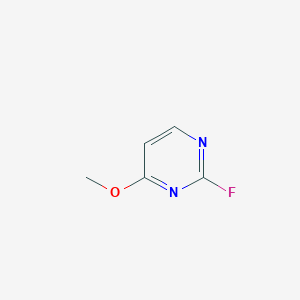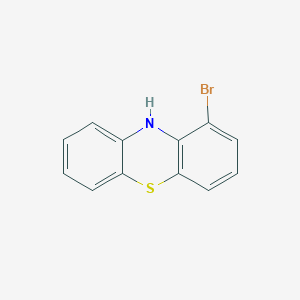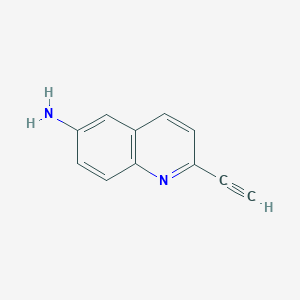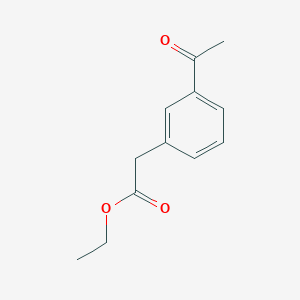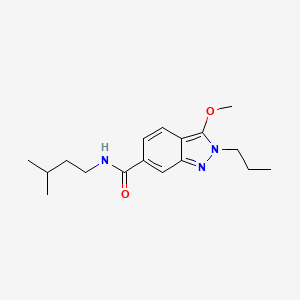
3-Methoxy-N-(3-methylbutyl)-2-propyl-2H-indazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The reaction conditions often involve the use of transition metal catalysts, such as copper or palladium, under controlled temperatures and pressures . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indazole ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparación Con Compuestos Similares
N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide can be compared with other indazole derivatives, such as:
- 1H-Indazole-3-carboxamide
- 2H-Indazole-4-carboxamide
- 3-Methyl-2H-indazole-6-carboxamide
These compounds share the indazole core but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of N-Isopentyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
919107-84-9 |
|---|---|
Fórmula molecular |
C17H25N3O2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
3-methoxy-N-(3-methylbutyl)-2-propylindazole-6-carboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-5-10-20-17(22-4)14-7-6-13(11-15(14)19-20)16(21)18-9-8-12(2)3/h6-7,11-12H,5,8-10H2,1-4H3,(H,18,21) |
Clave InChI |
AFDYOOXFEFLXAG-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


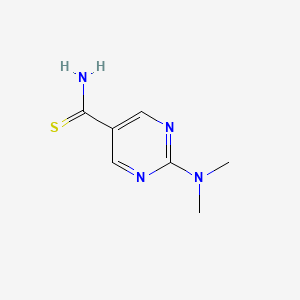



![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)

